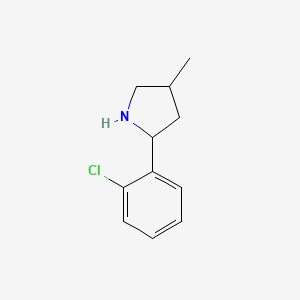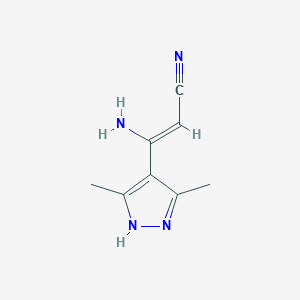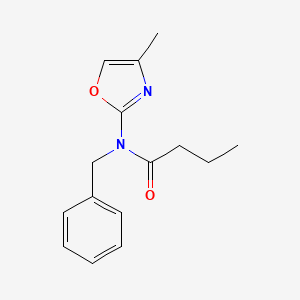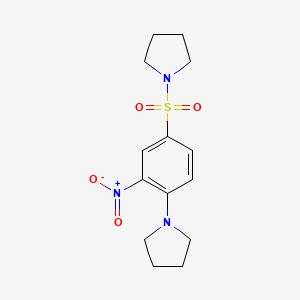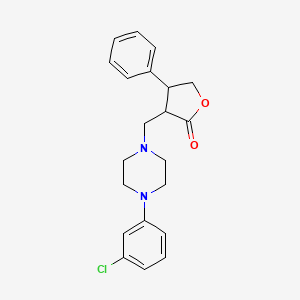
(S)-Pyrrolidine-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Pyrrolidine-3-sulfonic acid is a chiral sulfonic acid derivative of pyrrolidine It is characterized by the presence of a sulfonic acid group attached to the third carbon of the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-Pyrrolidine-3-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of (S)-pyrrolidine. The reaction typically uses sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Pyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The compound can be reduced to form pyrrolidine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonate esters.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine compounds.
Applications De Recherche Scientifique
(S)-Pyrrolidine-3-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain neurological disorders.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-Pyrrolidine-3-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-sulfonic acid: Similar structure but with the sulfonic acid group attached to the second carbon.
Pyrrolidine-4-sulfonic acid: Sulfonic acid group attached to the fourth carbon.
Proline: An amino acid with a pyrrolidine ring but without the sulfonic acid group.
Uniqueness
(S)-Pyrrolidine-3-sulfonic acid is unique due to its specific chiral configuration and the position of the sulfonic acid group. This configuration can lead to distinct chemical reactivity and biological activity compared to its isomers and other related compounds.
Propriétés
Formule moléculaire |
C4H9NO3S |
|---|---|
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
(3S)-pyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C4H9NO3S/c6-9(7,8)4-1-2-5-3-4/h4-5H,1-3H2,(H,6,7,8)/t4-/m0/s1 |
Clé InChI |
CQXPKCLOHLADCJ-BYPYZUCNSA-N |
SMILES isomérique |
C1CNC[C@H]1S(=O)(=O)O |
SMILES canonique |
C1CNCC1S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12891535.png)
![1-(Thieno[3,2-c]isoxazol-3-yl)ethanone](/img/structure/B12891540.png)
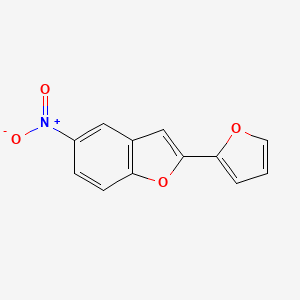
![[Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile](/img/structure/B12891553.png)
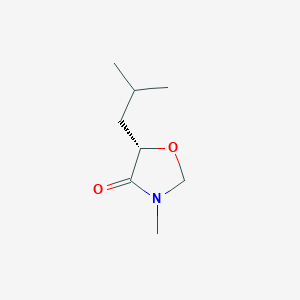
![6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12891560.png)
![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)
![2-(Aminomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12891570.png)

